Vinylcyclopentane

Catalog No.
S773771
CAS No.
3742-34-5
M.F
C7H12
M. Wt
96.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinylcyclopentane

CAS Number

3742-34-5

Product Name

Vinylcyclopentane

IUPAC Name

ethenylcyclopentane

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

InChI

InChI=1S/C7H12/c1-2-7-5-3-4-6-7/h2,7H,1,3-6H2

InChI Key

BEFDCLMNVWHSGT-UHFFFAOYSA-N

SMILES

C=CC1CCCC1

Canonical SMILES

C=CC1CCCC1

The exact mass of the compound Vinylcyclopentane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73919. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Vinylcyclopentane (CAS 3742-34-5) is a reactive cyclic alpha-olefin featuring a cyclopentyl ring directly attached to a terminal vinyl group . In industrial and advanced laboratory procurement, it is primarily sourced as a specialized comonomer for polyolefins, a precursor for supramolecular hydroformylation, and a building block for structurally precise macromolecules [1]. With a boiling point of 97–98 °C and a density of ~0.704 g/mL, it offers a volatile, easily strippable alternative to heavier cyclic olefins . Its primary procurement value lies in its ability to introduce five-membered cyclic short-chain branches into polymer matrices, modifying structural properties without the severe crystallinity penalties associated with linear alpha-olefins [1].

Procurement substitution between Vinylcyclopentane and its closest analog, Vinylcyclohexane (VCH), or linear alpha-olefins (like 1-octene or n-butene) frequently fails due to distinct thermodynamic and steric profiles . Thermally, VCH boils at approximately 128 °C, which is 30 °C higher than Vinylcyclopentane, making VCH significantly harder to remove via vacuum stripping without risking thermal degradation of the product . Catalytically, the five-membered cyclopentyl ring exerts different steric constraints than the six-membered cyclohexyl ring; for instance, in Pd-catalyzed isomerization polymerizations, VCH polymerizes smoothly while Vinylcyclopentane yields only trace amounts, necessitating completely different catalyst selections [1]. Furthermore, when substituting for linear olefins in LLDPE synthesis, Vinylcyclopentane does not depress the polymer's melting point and crystallinity to the same severe extent, meaning linear and cyclic comonomers cannot be interchanged if thermal performance must be maintained [2].

Thermal Volatility and Post-Reaction Monomer Stripping

Vinylcyclopentane exhibits a boiling point of 97–98 °C, which is significantly lower than its six-membered ring analog, Vinylcyclohexane (boiling point ~128 °C) . In industrial polymerizations and fine chemical syntheses, unreacted monomer must often be removed post-reaction. The ~30 °C difference in boiling point allows Vinylcyclopentane to be stripped under milder vacuum and temperature conditions .

Evidence DimensionBoiling Point
Target Compound Data97–98 °C
Comparator Or BaselineVinylcyclohexane (~128 °C)
Quantified Difference~30 °C lower boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Enables lower-temperature monomer recovery, reducing the energy footprint of the purification step and preventing thermal degradation of heat-sensitive polymer architectures.

Comonomer Impact on Polyolefin Crystallinity

In the synthesis of linear low-density polyethylene (LLDPE) via Ziegler-Natta catalysis, the choice of comonomer dictates the thermal properties of the final plastic. While the addition of linear alpha-olefins like n-butene causes a sharp, concentration-dependent decrease in the polymer's melting point and overall crystallinity, the incorporation of cyclic comonomers like Vinylcyclopentane exerts a much more limited reduction effect [1].

Evidence DimensionPolymer melting point and crystallinity reduction
Target Compound DataLimited reduction effect on Tm and crystallinity
Comparator Or Baselinen-Butene (strong reduction effect on Tm and crystallinity)
Quantified DifferenceCyclic short-chain branches maintain higher baseline crystallinity than equivalent linear branches
ConditionsZiegler-Natta catalyzed coordinative insertion polymerization

Allows material scientists to introduce bulky cyclic side-groups for specialized mechanical or optical properties without drastically sacrificing the thermal stability of the polyethylene matrix.

Scaffold Spacing in Double-Stranded Ladderphanes

In the design of well-defined, double-stranded condensation polymers (ladderphanes) via sequential Ring-Opening Metathesis Polymerization (ROMP), the steric footprint of the monomer dictates the inter-strand geometry. The vinylcyclopentane moiety embedded in a polynorbornene strand provides a highly specific monomeric span of approximately 5.5 Å[1]. This precise spacing is utilized as a structural template to align secondary strands, such as poly(m-phenylene-vinylene), which have a natural span of ~6.0 Å, forcing them into a controlled, non-eclipsed conformation [1].

Evidence DimensionMonomeric unit span in polymer scaffold
Target Compound DataVinylcyclopentane moiety (~5.5 Å)
Comparator Or BaselinePoly(m-phenylene-vinylene) strand (~6.0 Å)
Quantified Difference0.5 Å differential utilized for structural templating
ConditionsScanning tunneling microscopy (STM) of polynorbornene-based unsymmetrical ladderphanes on HOPG

Provides a rigid, geometrically precise template essential for buyers engineering advanced optoelectronic materials and well-defined double-stranded polymers.

Ziegler-Natta Polyolefin Copolymerization

Procured for producing LLDPE grades where the introduction of cyclic short-chain branches is required to modify polymer free volume without severely depressing the melting point, a common issue when using linear comonomers like n-butene [1].

Supramolecular Hydroformylation

Serves as a cyclic substrate in encapsulated catalyst systems where its specific steric bulk yields higher regioselectivity toward branched aldehydes compared to linear alpha-olefins like 1-octene [2].

Advanced Optoelectronic Polymer Synthesis

Utilized as a precision structural building block in ROMP to create polynorbornene scaffolds, where its exact 5.5 Å span templates the alignment of conjugated secondary strands for tuned emission wavelengths [3].

Mild-Condition ADMET Polymerization

Selected over heavier cyclic olefins when synthesizing dicycloalkylethenes or specialized hydrocarbon polymers, as its lower boiling point (~98 °C) significantly simplifies the post-reaction removal of unreacted monomer .

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

3742-34-5

Dates

Last modified: 08-15-2023

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